1-Amino-1-(thiophen-2-YL)butan-2-one
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Overview
Description
1-Amino-1-(thiophen-2-yl)butan-2-one is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(thiophen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with an appropriate amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(thiophen-2-yl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-1-(thiophen-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1-Amino-1-(thiophen-2-yl)butan-2-one exerts its effects involves interactions with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: A precursor in the synthesis of 1-Amino-1-(thiophen-2-yl)butan-2-one.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: A structurally related compound with different biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a thiophene ring allows for a wide range of chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C8H11NOS |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-amino-1-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-2-6(10)8(9)7-4-3-5-11-7/h3-5,8H,2,9H2,1H3 |
InChI Key |
GFBLRGHTFMUVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C1=CC=CS1)N |
Origin of Product |
United States |
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